molecular formula C7H11Cl3N2 B1450298 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803583-32-5

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1450298
M. Wt: 229.5 g/mol
InChI Key: ZMXJVLOGPBMATF-UHFFFAOYSA-N
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Description

“1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C7H9ClN2. It is also known by its CAS number 937399-51-4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 5th position and an ethanamine group attached to the 2nd position. The compound also includes two hydrochloric acid molecules, as indicated by the dihydrochloride in its name.


Physical And Chemical Properties Analysis

The molecular weight of “1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride” is 229.5 g/mol . Other physical and chemical properties such as density, boiling point, and melting point were not available in the retrieved data.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Selective Amination of Polyhalopyridines : A study demonstrated the use of a palladium-Xantphos complex in the selective amination of 5-bromo-2-chloropyridine, yielding 5-amino-2-chloropyridine with high chemoselectivity and isolated yield. This process exemplifies the compound's application in synthesizing aminated pyridines, important intermediates in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).
  • Crystal Structure Characterization : Research on the crystal structure of a related secondary amine, derived from a stepwise reduction of an imine, highlighted its structural characterization using various spectroscopic techniques. Such studies are crucial for understanding molecular interactions and designing new compounds with tailored properties (Adeleke & Omondi, 2022).

Molecular Structure and Interactions

  • Hydrogen-Bonded Networks : The study of hydrogen-bonded networks in related pyridine compounds, such as 3-chloropyridin-2-amine, reveals insights into molecular self-assembly and crystal engineering. These findings have implications for designing materials with specific properties (Perpétuo & Janczak, 2010).
  • Spectral Characterization and Crystal Structure : Another study focused on the spectral characterization and crystal structure determination of a compound structurally similar to 1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride, underscoring the importance of structural analysis in understanding compound properties and reactivity (Tavman & Sayil, 2013).

Material Science and Electro-Optics

  • Electrooptic Film Fabrication : Research on dibranched, heterocyclic "push-pull" chromophores related to pyridine-based compounds explores their application in electrooptic film fabrication. These studies are vital for advancing materials used in optical and electronic devices (Facchetti et al., 2006).

properties

IUPAC Name

1-(5-chloropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJVLOGPBMATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
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1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
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1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
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1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride

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